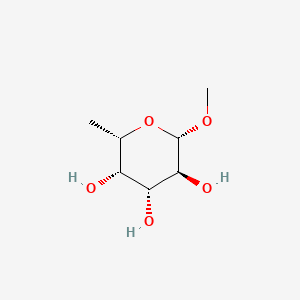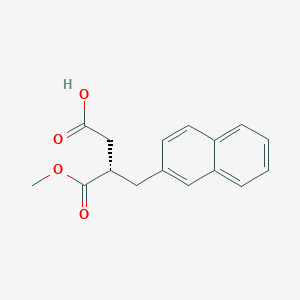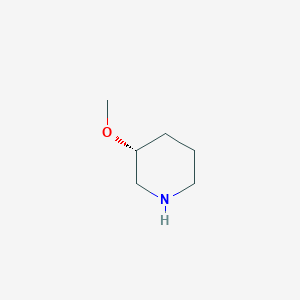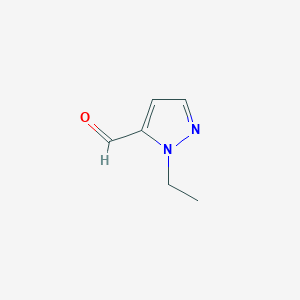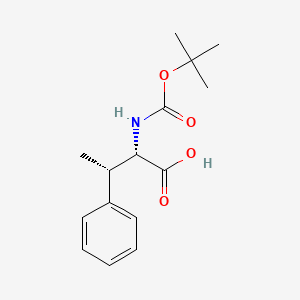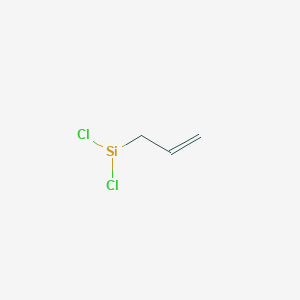
Allyl-Dichlorosilan
Übersicht
Beschreibung
Allyldichlorosilane is an organosilicon compound with the chemical formula C3H5Cl2Si. It is a colorless liquid that is highly reactive due to the presence of both allyl and dichlorosilyl functional groups. This compound is used in various chemical syntheses and industrial applications due to its unique reactivity and versatility.
Wissenschaftliche Forschungsanwendungen
Allyldichlorosilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
Target of Action
Allyldichlorosilane is an organosilicon compound that primarily targets the synthesis of various organosilicon compounds . It is a key building block in the production of silicone rubber, resins, coatings, and adhesives .
Mode of Action
The compound is bifunctional, containing reactive trichlorsilyl and allyl groups . The trichlorsilyl group in Allyldichlorosilane undergoes the usual alcoholysis to give the trialkoxyallylsilane . In the presence of Lewis bases, Allyldichlorosilane acts as a reagent that allylates aldehydes .
Biochemical Pathways
It is known that allyldichlorosilane undergoes various chemical reactions, including hydrolysis, cross-coupling reactions, hydrosilylation, allylation of aldehydes and ketones, and palladium-catalyzed allylic substitutions .
Result of Action
The molecular and cellular effects of Allyldichlorosilane’s action primarily involve the synthesis of various organosilicon compounds . These compounds have a wide range of applications across various industries, including the production of silicone rubber, resins, coatings, and adhesives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Allyldichlorosilane can be synthesized through the reaction of allyl chloride with silicon in the presence of a copper catalyst. This reaction typically occurs at elevated temperatures ranging from 230°C to 300°C. The process can yield a mixture of allyldichlorosilane, diallyldichlorosilane, and allyltrichlorosilane .
Industrial Production Methods: In industrial settings, the direct synthesis method is often employed. This involves the reaction of allyl chloride with a copper-silicon alloy in a fixed or stirred bed reactor. The reaction conditions are carefully controlled to optimize the yield of allyldichlorosilane while minimizing the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Allyldichlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The dichlorosilyl group can be substituted with other functional groups such as alkoxy or amino groups.
Addition Reactions: The allyl group can participate in addition reactions with electrophiles.
Polymerization: Under certain conditions, allyldichlorosilane can polymerize, forming organosilicon polymers.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alcohols and amines, which react with the dichlorosilyl group under mild conditions.
Addition Reactions: Electrophiles such as halogens or acids can react with the allyl group.
Polymerization: Catalysts such as Lewis acids can facilitate the polymerization process.
Major Products Formed:
Substitution Reactions: Products include alkoxysilanes and aminosilanes.
Addition Reactions: Products include halogenated or acid-functionalized silanes.
Polymerization: Products include organosilicon polymers with varying degrees of polymerization.
Vergleich Mit ähnlichen Verbindungen
Allyltrichlorosilane: Similar in structure but contains an additional chlorine atom.
Diallyldichlorosilane: Contains two allyl groups, making it more reactive in certain types of polymerization reactions.
Vinyltrichlorosilane: Contains a vinyl group instead of an allyl group, leading to different reactivity patterns.
Uniqueness of Allyldichlorosilane: Allyldichlorosilane is unique due to its combination of allyl and dichlorosilyl functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in a wide range of chemical syntheses and industrial applications .
Eigenschaften
InChI |
InChI=1S/C3H5Cl2Si/c1-2-3-6(4)5/h2H,1,3H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVFSDBAXDCTOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Si](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20960051 | |
| Record name | Dichloro(prop-2-en-1-yl)silyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20960051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3937-28-8 | |
| Record name | Allyldichlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003937288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichloro(prop-2-en-1-yl)silyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20960051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyldichlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key application of Allyldichlorosilane in organosilicon synthesis?
A1: Allyldichlorosilane serves as a valuable precursor for synthesizing organosilicon compounds containing allyl groups. Its reactivity stems from the presence of both a reactive Si-H bond and two Si-Cl bonds. [, ]
Q2: How can Allyldichlorosilane be used to create silicon-containing polymers?
A2: Allyldichlorosilane can be reacted with benzene derivatives through Friedel-Crafts alkylation to create building blocks for silicon-containing polymers. These building blocks can then undergo further modification and polymerization to generate polymers with tailored properties. [, , ]
Q3: What is a notable challenge in using Allyldichlorosilane for hydrosilylation reactions, and how can it be addressed?
A3: A common challenge is the potential isomerization of the allyl group to a 1-propenyl group during reactions. Lowering the reaction temperature below 100 °C can effectively suppress this unwanted isomerization. []
Q4: What role does Allyldichlorosilane play in the synthesis of 1-silacyclohex-2-ene derivatives?
A4: Allyldichlorosilane serves as a starting point for synthesizing 1-silacyclohex-2-ene derivatives. Its chloro groups can be substituted with alkynyl groups, followed by selective hydroboration with 9-borabicyclo[3.3.1]nonane (9-BBN), leading to the formation of the desired cyclic silicon compounds. []
Q5: How does the regioselectivity of Allyldichlorosilane manifest in Friedel-Crafts reactions?
A5: In Friedel-Crafts reactions with compounds like 3,4-benzo-1,1-dichloro-1-silacyclopentene, Allyldichlorosilane exhibits regioselective behavior. The reaction primarily occurs at the terminal carbon of the allyl group, leading to a predominant isomer. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


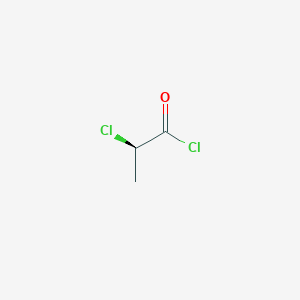
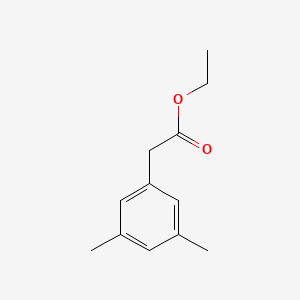
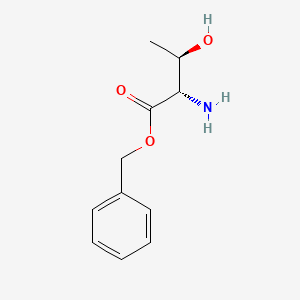
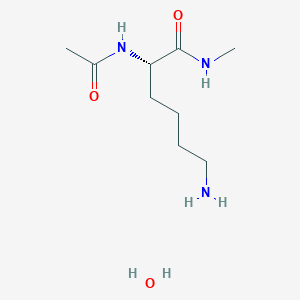

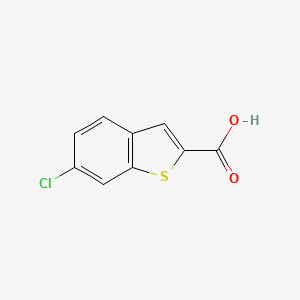

![4-[4-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole](/img/structure/B1588675.png)
